3-[(1'-methyl-1H,1'H-3,4'-bipyrazol-1-yl)methyl]benzoic acid
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Overview
Description
“3-[(1’-methyl-1H,1’H-3,4’-bipyrazol-1-yl)methyl]benzoic acid” is a chemical compound with the CAS Number: 1006352-84-6 . It has a molecular weight of 282.3 . The IUPAC name of this compound is 3-((1’-methyl-1H,1’H-[3,4’-bipyrazol]-1-yl)methyl)benzoic acid . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The Inchi Code for “3-[(1’-methyl-1H,1’H-3,4’-bipyrazol-1-yl)methyl]benzoic acid” is 1S/C15H14N4O2/c1-18-10-13(8-16-18)14-5-6-19(17-14)9-11-3-2-4-12(7-11)15(20)21/h2-8,10H,9H2,1H3,(H,20,21) . This code provides a unique representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
The physical form of “3-[(1’-methyl-1H,1’H-3,4’-bipyrazol-1-yl)methyl]benzoic acid” is a powder . The compound is typically stored at room temperature .Scientific Research Applications
Synthesis and Structural Analysis
Research on related chemical compounds has led to the synthesis and structural analysis of various benzoic acid derivatives. For instance, a study detailed the synthesis of coordination polymers using a two-fold deprotonated 5-((3-carboxyphenoxy)methyl)benzene-1,3-dioic acid as an anionic ligand, highlighting the formation of isostructural compounds with 2-fold interpenetrating three-dimensional frameworks (He et al., 2020).
Molecular Complex Formation and Sensing Properties
In another study, (E)-4-hydroxy-3-((quinolin-8-ylimino)methyl)benzoic acid was synthesized and used in creating metal complexes or coordination polymers. The resulting compounds demonstrated interesting structural features and properties, such as strong fluorescence emission and gas sensing capabilities (Rad et al., 2016).
Corrosion Inhibition
The application of benzoic acid derivatives in corrosion inhibition was explored through the study of benzo 1,3-diazol 2-(4-{[4-Methyl-6-(1-methyl-1H-1,3-benzodiazol-2-yl)-2-propyl-1H-1,3-benzodiazol-1-yl] methyl} phenyl) benzoic acid. This compound exhibited significant corrosion inhibition efficiency on mild steel in 1 M hydrochloric acid, acting as a cathodic type inhibitor and demonstrating promising adsorption characteristics (Verma et al., 2016).
Computational Studies and Drug Action
A comprehensive study combined experimental and theoretical investigations to understand the structural, electronic, and vibrational features of 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid. This research provided insights into the molecule's interaction with DNA and its potential in drug development, highlighting the relevance of such compounds in the biomedical field (Khanum et al., 2022).
Safety and Hazards
properties
IUPAC Name |
3-[[3-(1-methylpyrazol-4-yl)pyrazol-1-yl]methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2/c1-18-10-13(8-16-18)14-5-6-19(17-14)9-11-3-2-4-12(7-11)15(20)21/h2-8,10H,9H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXFOKYXDASMLQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NN(C=C2)CC3=CC(=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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